Product packaging for Cycleaneonine(Cat. No.:CAS No. 116520-07-1)

Cycleaneonine

Cat. No.: B218884
CAS No.: 116520-07-1
M. Wt: 622.7 g/mol
InChI Key: BPJPWJSSKSLGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycleaneonine (CAS 116520-07-1) is a bisbenzylisoquinoline alkaloid isolated from the roots of the plant Cyclea racemosa Oliv . This complex natural product has a molecular formula of C38H42N2O6 and a molecular weight of 622.76 g/mol . Its structure is characterized as a bibenzylisoquinoline, a class of compounds known for their intricate ring systems and potential for diverse biological activity . As a new alkaloid at the time of its identification, this compound is of significant interest in phytochemical and natural product research for studying the unique secondary metabolites produced by medicinal plants . Researchers value this compound for exploring the chemical diversity and biosynthetic pathways within the Cyclea genus. The specific mechanism of action and full range of biological properties of this compound remain areas of active investigation, offering opportunities for discovery in pharmacological and biosynthetic studies . This product is intended for research analysis and laboratory use only. It is not intended for direct human consumption, nor for use in diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42N2O6 B218884 Cycleaneonine CAS No. 116520-07-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116520-07-1

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

9,10,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-dodecaen-32-ol

InChI

InChI=1S/C38H42N2O6/c1-39-16-14-26-20-31(42-3)36-35(41)33(26)29(39)18-24-10-12-28(13-11-24)46-38-34-27(21-32(43-4)37(38)44-5)15-17-40(2)30(34)19-23-6-8-25(9-7-23)22-45-36/h6-13,20-21,29-30,41H,14-19,22H2,1-5H3

InChI Key

BPJPWJSSKSLGNM-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C3C(=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(CO3)C=C7)N(CCC6=CC(=C5OC)OC)C)O)OC

Canonical SMILES

CN1CCC2=CC(=C3C(=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(CO3)C=C7)N(CCC6=CC(=C5OC)OC)C)O)OC

Synonyms

cycleaneonine

Origin of Product

United States

Phytochemical Profiling and Chemotaxonomic Investigations of Cycleaneonine

Natural Occurrence and Distribution within the Menispermaceae Family

The Menispermaceae family is renowned for its rich diversity of isoquinoline (B145761) alkaloids, with bisbenzyltetrahydroisoquinoline alkaloids being particularly prevalent. Cycleaneonine has been identified in several genera within this family, reflecting a complex phytochemical profile that holds significance for chemotaxonomic studies.

Occurrence in the Antizoma Genus: Antizoma miersiana and Antizoma angustifolia

This compound has been identified as one of the eight isoquinoline alkaloids present in Antizoma miersiana researchgate.netresearchgate.netresearchgate.netben-erikvanwyk.comresearchgate.net. In this species, this compound was found in the rhizomes, alongside cissacapine, cycleanine (B150056), and insularine (B12776826), with its presence being noted as unique to this plant part ben-erikvanwyk.com. While Antizoma angustifolia also contains a diverse range of alkaloids, specific mentions of this compound's presence in this species are less direct, though there are noted differences in alkaloid profiles between the two Antizoma species researchgate.netresearchgate.netben-erikvanwyk.com. For instance, bulbocapnine, which is found in A. miersiana, was previously reported as absent from the leaves and stems of A. angustifolia researchgate.netresearchgate.netben-erikvanwyk.com.

Presence in the Cyclea Genus

The Cyclea genus is a significant source of bisbenzyltetrahydroisoquinoline alkaloids, including this compound.

** Cyclea sutchuenensis **: this compound has been isolated from the roots of Cyclea sutchuenensis vdoc.pubnih.govuj.ac.zaum.edu.my. Specifically, both (+) and (-) enantiomers of this compound have been reported from this species vdoc.pubresearchgate.net.

** Cyclea racemosa **: this compound has been identified as a new bisbenzylisoquinoline alkaloid isolated from Cyclea racemosa uj.ac.zaum.edu.mydntb.gov.ua. It has also been reported from the stems of Cyclea racemosa vdoc.pub.

** Cyclea arnotii, Cyclea burmanni, Cyclea fissicalyx, Cyclea peltata, and Cyclea racemosa **: While specific research detailing the presence of this compound in Cyclea arnotii, Cyclea burmanni, and Cyclea fissicalyx was not found in the provided search results, the genus Cyclea is generally recognized for its rich alkaloid content, including bisbenzylisoquinoline alkaloids like this compound uj.ac.zadntb.gov.uairjmets.comejbps.comijrap.netjournalijcar.orgnih.govepdf.pub. For example, Cyclea peltata is known to contain various alkaloids, such as fangchinoline, tetrandrine, cycleanorine, cycleacurine, cycleapeltine, and cycleadrine, which contribute to its pharmacological properties irjmets.comejbps.comijrap.netnih.gov. Cyclea racemosa is specifically cited as a source of this compound uj.ac.zaum.edu.mydntb.gov.ua.

Distributional Patterns in Cissampelos Species

The genus Cissampelos also features prominently in the distribution of Menispermaceae alkaloids. Research on Cissampelos capensis indicates that many alkaloids found in the genus Antizoma are also present in C. capensis, suggesting a close relationship between the two genera semanticscholar.orgnih.govnih.gov. While this compound is explicitly mentioned as a minor alkaloid in the rhizomes of A. miersiana ijrap.netsemanticscholar.org, its presence in Cissampelos species is not directly detailed in the provided literature snippets. However, Cissampelos species, such as C. capensis and C. mucronata, are known to contain a variety of alkaloids, including bisbenzyltetrahydroisoquinoline alkaloids like cissacapine, cycleanine, and insularine ben-erikvanwyk.comsemanticscholar.orgnih.govnih.govprota4u.org. Cissampelos hirta rhizomes have also been noted to contain alkaloids uj.ac.za.

Intra-Species and Inter-Species Variability in this compound Accumulation Across Plant Tissues

Studies have revealed significant variability in alkaloid accumulation, including this compound, across different plant parts within a species and between related species. In Antizoma miersiana, this compound was specifically identified in the rhizomes researchgate.netben-erikvanwyk.comuj.ac.za. The leaves and stems of A. miersiana contained other major alkaloids like crotsparine and bulbocapnine, with the rhizome containing small amounts of alkaloids other than crotsparine researchgate.netresearchgate.netben-erikvanwyk.com.

Research on Cissampelos capensis highlights alkaloidal variation between plant parts and populations. While this compound was noted as a minor alkaloid in the rhizomes of A. miersiana, it was not explicitly detailed for C. capensis. However, the study on C. capensis found that the rhizome predominantly contains bisbenzyltetrahydroisoquinoline alkaloids, with 12-O-methylcurine, cissacapine, and cycleanine being the major ones in the rhizome semanticscholar.orgnih.govnih.gov. The leaves and stems also showed distinct alkaloid profiles semanticscholar.orgnih.govnih.gov. Salutaridine, for instance, was found to be the major leaf alkaloid along the coast but practically absent from an inland form of C. capensis, illustrating inter-population variability nih.gov.

Chemosystematic Implications of this compound Distribution for Botanical Classification

The distribution patterns of alkaloids like this compound provide valuable insights into the chemosystematic relationships within the Menispermaceae family. The presence of similar alkaloid profiles, including bisbenzyltetrahydroisoquinoline alkaloids, across genera like Antizoma, Cyclea, and Cissampelos supports their placement within the same family and suggests evolutionary connections researchgate.netben-erikvanwyk.comresearchgate.netsemanticscholar.orgwikipedia.org.

The close relationship between Antizoma and Cissampelos is further underscored by the presence of many alkaloids found in Antizoma species also being identified in C. capensis semanticscholar.orgnih.govnih.gov. This similarity, including the presence of bisbenzyltetrahydroisoquinoline alkaloids, supports the idea that Antizoma might be taxonomically subsumed under Cissampelos semanticscholar.orgnih.govnih.gov. The specific localization of this compound in the rhizomes of A. miersiana and its presence in Cyclea species highlights its utility as a potential chemotaxonomic marker. The consistent occurrence of isoquinoline alkaloids, particularly bisbenzyltetrahydroisoquinoline derivatives, across these genera reinforces their shared evolutionary history and their classification within the Menispermaceae family uj.ac.zawikipedia.org.

Advanced Spectroscopic Methodologies for Structural Elucidation of Cycleaneonine and Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including alkaloids such as Cycleaneonine ben-erikvanwyk.commdpi.comsemanticscholar.orgresearchgate.net. High-field NMR experiments provide detailed insights into the molecular framework by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional (1D) NMR: ¹H NMR spectra reveal the types of protons present, their chemical environments, and their coupling relationships, offering information about neighboring protons. ¹³C NMR spectra provide data on the carbon skeleton, including the number of unique carbon atoms and their hybridization states.

Two-Dimensional (2D) NMR: Advanced 2D NMR techniques are indispensable for establishing connectivity and relative stereochemistry.

COSY (Correlation Spectroscopy): Maps proton-proton spin-spin coupling, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, establishing ¹H-¹³C one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range correlations between protons and carbons (typically two or three bonds away), crucial for piecing together molecular fragments and confirming skeletal assignments nih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are spatially close, even if not directly bonded. This is vital for determining relative stereochemistry and conformational preferences ben-erikvanwyk.comnih.gov.

These NMR experiments, when applied to this compound and its analogues, allow for the detailed mapping of its bisbenzylisoquinoline core, the identification of methoxy (B1213986) and methyl substituents, and the confirmation of the complex polycyclic structure.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Validation

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation patterns savemyexams.comwikipedia.org.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS): The molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻ etc.) provides the exact molecular mass, which, when determined with high resolution (HRMS), allows for the unambiguous calculation of the elemental composition, thereby validating the molecular formula (C₃₈H₄₂N₂O₆ for this compound) chemblink.comchemicalregister.comnih.gov.

Fragmentation Analysis: Upon ionization, molecules can fragment into smaller ions and neutral radicals. Analyzing these fragment ions, often generated through techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides characteristic "fingerprints" of the molecule's structure ben-erikvanwyk.commdpi.comsemanticscholar.orgsavemyexams.com. For complex alkaloids, specific fragmentation pathways can reveal the presence of key structural motifs, such as the cleavage of ether linkages or the breakdown of the bisbenzylisoquinoline framework. Tandem mass spectrometry (MS/MS) enhances this capability by isolating specific ions and subjecting them to further fragmentation for more detailed structural analysis nih.gov.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for determining the absolute stereochemistry of chiral molecules like this compound encyclopedia.pubsaschirality.orgbiotools.usmdpi.comspark904.nl. Chiral molecules absorb left and right circularly polarized light differently, generating characteristic spectra.

Electronic Circular Dichroism (ECD): ECD spectra are recorded in the UV-Vis region, corresponding to electronic transitions within the molecule. The sign and shape of ECD spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration encyclopedia.pub.

Vibrational Circular Dichroism (VCD): VCD operates in the infrared region, correlating with molecular vibrations. It offers similar stereochemical sensitivity to ECD but can provide more detailed structural information due to the richness of vibrational modes biotools.usspark904.nl.

The assignment of absolute configuration using ECD or VCD typically involves comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for plausible stereoisomers. This comparison allows researchers to confidently assign the absolute configuration of chiral centers within this compound, which is critical as different stereoisomers can exhibit vastly different biological activities.

Advanced Chromatographic Separation Techniques (e.g., preparative HPLC, countercurrent chromatography) for Isolation and Purification from Complex Matrices

The isolation of pure this compound from its natural sources, such as Antizoma miersiana ben-erikvanwyk.comresearchgate.netresearchgate.netresearchgate.net, often involves complex plant extracts containing numerous other compounds. Advanced chromatographic techniques are indispensable for separating and purifying the target molecule to a degree suitable for spectroscopic analysis.

Column Chromatography (CC): Traditional silica (B1680970) gel or alumina (B75360) column chromatography is a primary method for initial fractionation of crude extracts, separating compounds based on polarity ben-erikvanwyk.comsemanticscholar.orgmdpi.comedubirdie.combanglajol.info.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and efficiency for purifying compounds that are difficult to separate by traditional CC. It is widely used for obtaining highly pure natural products researchgate.netmdpi.combanglajol.info.

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption issues associated with solid stationary phases, making it particularly useful for isolating sensitive or complex natural products without degradation researchgate.netedubirdie.com.

These techniques, often employed sequentially, ensure that the this compound subjected to spectroscopic analysis is free from interfering impurities, thereby guaranteeing the accuracy and reliability of the structural elucidation.

Biosynthetic Pathways and Precursor Incorporation Studies of Cycleaneonine

Elucidation of Amino Acid Precursors in Bisbenzyltetrahydroisoquinoline Alkaloid Biosynthesis

The foundational building blocks for the entire class of over 2,500 BIAs, including Cycleaneonine, are derived from the aromatic amino acid L-tyrosine. oup.comfrontiersin.org Early tracer studies were instrumental in establishing that L-tyrosine serves as the exclusive precursor for both the tetrahydroisoquinoline and the benzyl (B1604629) moieties of the monomeric units that ultimately form the dimeric structure of bisbenzylisoquinoline alkaloids. nih.gov

The biosynthetic route begins with the conversion of L-tyrosine into two key intermediates through parallel pathways:

Dopamine (B1211576) : This is formed via hydroxylation and subsequent decarboxylation of L-tyrosine. Dopamine provides the atoms for the "eastern" tetrahydroisoquinoline portion of each monomer.

4-hydroxyphenylacetaldehyde (4-HPAA) : This aldehyde is also derived from L-tyrosine. It provides the carbon skeleton for the "western" benzyl group attached to the C-1 position of the tetrahydroisoquinoline ring. frontiersin.org

The convergence of these two tyrosine-derived precursors marks the entry point into the BIA pathway.

Amino Acid PrecursorDerived IntermediateContribution to BIA Monomer Structure
L-TyrosineDopamineForms the tetrahydroisoquinoline ring system
L-Tyrosine4-hydroxyphenylacetaldehyde (4-HPAA)Forms the C1-linked benzyl moiety

Identification and Characterization of Key Enzymatic Transformations and Catalytic Mechanisms

The assembly of this compound from its primary precursors is orchestrated by a precise sequence of enzyme-catalyzed reactions. Each enzyme plays a specific role in constructing and modifying the benzylisoquinoline monomers before the final dimerization.

The first committed step is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) . This reaction forms the core 1-benzyltetrahydroisoquinoline scaffold, yielding (S)-norcoclaurine. frontiersin.org Following this, a series of methylation reactions occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases:

Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the C-6 position of (S)-norcoclaurine to produce (S)-coclaurine.

Coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine of (S)-coclaurine, yielding (S)-N-methylcoclaurine. frontiersin.org

For the biosynthesis of this compound, which possesses (R,R) stereochemistry, an essential epimerization of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine must occur. While the specific enzyme responsible for this inversion in this compound-producing plants is not fully elucidated, studies in other bisBIA pathways have identified didomain enzymes with reductase and oxidase activities that perform this critical function. pnas.orgnih.gov

The final and defining step in this compound biosynthesis is the intermolecular oxidative coupling of two (R)-N-methylcoclaurine units. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP80 family . maxapress.comnih.gov These enzymes are known as berbamunine (B191780) synthases and are responsible for forming the diaryl ether bridges that link the two monomeric units, a hallmark of the bisbenzylisoquinoline structure. nih.gov The catalytic mechanism involves the radical coupling of two phenolate (B1203915) substrates.

EnzymeAbbreviationReaction CatalyzedEnzyme Class
(S)-Norcoclaurine SynthaseNCSDopamine + 4-HPAA → (S)-NorcoclaurineLyase (Pictet-Spenglerase)
Norcoclaurine 6-O-methyltransferase6OMT(S)-Norcoclaurine → (S)-CoclaurineTransferase (Methyltransferase)
Coclaurine N-methyltransferaseCNMT(S)-Coclaurine → (S)-N-methylcoclaurineTransferase (Methyltransferase)
N-methylcoclaurine EpimeraseN/A(S)-N-methylcoclaurine → (R)-N-methylcoclaurineOxidoreductase
Berbamunine SynthaseCYP80A2 x (R)-N-methylcoclaurine → Cycleanine (B150056)Oxidoreductase (Cytochrome P450)

Investigation of Regioselective and Stereoselective Steps in Natural Product Formation

The biosynthesis of this compound is a paragon of enzymatic control over molecular structure, exhibiting high degrees of both regioselectivity and stereoselectivity at multiple stages.

Stereoselectivity is established early and maintained throughout the pathway. The initial condensation reaction catalyzed by NCS is strictly stereoselective, producing almost exclusively the (S)-enantiomer of norcoclaurine in most studied BIA-producing plants. frontiersin.org The subsequent conversion to (R)-N-methylcoclaurine is another critical point of stereochemical control, ensuring that the correct building block is available for dimerization. pnas.org The final coupling step is also highly stereospecific. The CYP80 enzyme selectively accepts two molecules of the (R)-enantiomer of N-methylcoclaurine to form the (1R, 1'R) configuration characteristic of Cycleanine. nih.govnih.gov This enzymatic precision prevents the formation of other diastereomers.

Regioselectivity refers to the specific location of chemical modifications. This is evident in the methylation and oxidative coupling steps. The 6OMT enzyme specifically targets the hydroxyl group at the C-6 position, ignoring other available hydroxyl groups on the norcoclaurine molecule. Similarly, the final oxidative coupling reaction demonstrates remarkable regioselectivity, forming the two diaryl ether linkages at precise positions to create the macrocyclic structure of this compound.

Isotopic Labeling Strategies for Delineating Biosynthetic Intermediates and Pathways

Isotopic labeling has been a cornerstone technique for unraveling the complex biosynthetic pathways of natural products like this compound. nih.gov This method involves feeding a plant or cell culture with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) and then tracking the incorporation of this label into the final product. biorxiv.orgplos.org

In the context of bisbenzylisoquinoline alkaloids, feeding studies with ¹⁴C- and ¹³C-labeled L-tyrosine have been pivotal. For instance, a study on the biosynthesis of aromoline (B1218392), a structurally related alkaloid, in cultured roots of Stephania cepharantha utilized [3-¹³C]tyrosine. nih.gov Analysis of the resulting aromoline by Nuclear Magnetic Resonance (NMR) spectroscopy revealed specific ¹³C enrichment at the positions predicted by the proposed pathway. This experiment unequivocally demonstrated that:

L-tyrosine is the fundamental precursor.

The two monomeric halves of the bisbenzylisoquinoline alkaloid share the exact same biogenetic origin, as the ¹³C-enrichment ratio was identical in both the (R) and (S) halves of the molecule. nih.gov

These tracer experiments provide definitive evidence for precursor-product relationships and the sequence of intermediates, validating the biosynthetic map derived from enzymatic studies.

Isotopically Labeled PrecursorOrganism/SystemKey FindingReference
[3-¹³C]TyrosineCultured roots of Stephania cepharanthaConfirmed that the bisbenzylisoquinoline alkaloid aromoline is composed of four molecules of tyrosine and that both monomeric units have the same origin. nih.gov
¹⁴C-labelled tyrosine, tyramine (B21549), dopamineCultured roots of Stephania cepharanthaShowed that tyrosine was well incorporated into bisbenzylisoquinolines, whereas tyramine and dopamine were poorly incorporated, suggesting direct channeling from tyrosine. nih.gov

Theoretical and Computational Chemistry of Cycleaneonine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical methods, particularly Density Functional Theory (DFT), are foundational for understanding the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.org. It allows for the calculation of molecular properties by utilizing functionals that depend on the spatially dependent electron density wikipedia.orgmdpi.com. DFT is instrumental in performing molecular geometry optimizations, a process that identifies the lowest energy conformation of a molecule by finding the minimum on its potential energy surface mdpi.comuctm.edu. Coupled with vibrational analysis, DFT can confirm that these optimized structures correspond to true minima, providing crucial data such as bond lengths, bond angles, and vibrational frequencies mdpi.comuctm.edu. Common computational setups involve specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), which are chosen for their balance of accuracy and computational cost mdpi.comuctm.edunih.govresearchgate.net.

While specific DFT calculations for Cycleaneonine were not detailed in the reviewed literature, these methods would be applied to optimize its complex molecular architecture. The resulting optimized geometry and predicted vibrational spectrum would serve as a critical benchmark for validating any experimental spectroscopic data obtained for this compound mdpi.comuctm.eduresearchgate.netlibguides.com.

Computational MethodPrimary ApplicationTypical OutputsRelevant Search Snippets
DFTElectronic structure, molecular geometry, vibrational analysisOptimized bond lengths/angles, vibrational frequencies, energy minima wikipedia.orgmdpi.comuctm.edunih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, offers a powerful framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species ethz.chimperial.ac.ukwikipedia.org. These frontier orbitals are considered the most important in determining reaction mechanisms, transition states, and the propensity for forming intermediates nih.govethz.chimperial.ac.ukwikipedia.orgnumberanalytics.com. FMO theory provides insights into whether reactions are allowed under thermal or photochemical conditions ethz.chimperial.ac.uknumberanalytics.com.

For a molecule like this compound, an FMO analysis would illuminate potential reactive sites by examining the electron density distribution within its HOMO and LUMO. This would help predict its behavior in chemical reactions, identifying likely pathways and intermediates based on these key orbital interactions nih.govethz.chnumberanalytics.com.

TheoryCore ConceptPredictive PowerRelevant Search Snippets
FMO TheoryHOMO-LUMO interactionsReaction pathways, intermediates, reactivity sites, thermal/photochemical allowance nih.govethz.chimperial.ac.ukwikipedia.orgnumberanalytics.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

Molecular Dynamics (MD) simulations are indispensable for exploring the dynamic behavior and conformational landscape of molecules biorxiv.orgmpg.dechemrxiv.orgfrontiersin.orgelifesciences.org. These simulations track the atomic movements over time, enabling the mapping of potential energy landscapes, the identification of stable molecular conformations, and the understanding of molecular flexibility biorxiv.orgmpg.dechemrxiv.orgfrontiersin.org. Advanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Simulated Tempering (ST), can be employed to explore a broader range of conformations and capture slower dynamic processes biorxiv.org. MD simulations are vital for comprehending how molecules change shape, which is intrinsically linked to their function and interactions mpg.dechemrxiv.orgelifesciences.org.

For a complex cyclic molecule such as this compound, MD simulations would be crucial for mapping its conformational space, identifying preferred low-energy structures, and understanding its inherent flexibility and dynamic transitions. This is particularly relevant for molecules with multiple potential stable or transient conformations biorxiv.orgmpg.dechemrxiv.org.

Simulation TypePrimary GoalKey AspectsRelevant Search Snippets
Molecular DynamicsConformational landscape exploration, molecular dynamicsAtom trajectories, energy landscapes, flexibility, conformational states, sampling biorxiv.orgmpg.dechemrxiv.orgfrontiersin.orgelifesciences.org

In Silico Prediction and Validation of Spectroscopic Data (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers powerful capabilities for the in silico prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies researchgate.netlibguides.comschrodinger.com. These computationally derived spectral fingerprints, often generated using DFT calculations, are invaluable for structure elucidation and serve as a basis for validation against experimental spectra mdpi.comresearchgate.netlibguides.comschrodinger.com. Accurate predictions aid significantly in the identification and characterization of synthesized compounds researchgate.netlibguides.comschrodinger.com.

In the context of this compound, the computational prediction of its NMR and IR spectra would represent a critical phase in its characterization. By comparing these predicted spectral data with experimental measurements, researchers can rigorously confirm its molecular structure and assess its purity researchgate.netlibguides.comschrodinger.com.

Spectroscopic TechniqueComputational Prediction MethodPurposeRelevant Search Snippets
NMRDFT-based calculationsStructure elucidation, signal assignment, conformational analysis researchgate.netlibguides.comschrodinger.com
IRDFT-based calculationsVibrational mode identification, confirmation of functional groups mdpi.comuctm.eduresearchgate.netlibguides.comschrodinger.com

Computational Structure-Activity Relationship (SAR) Modeling based on Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) and broader Structure-Activity Relationship (SAR) modeling are methodologies that establish quantitative correlations between a molecule's structural features or derived descriptors and its biological activity or other functional properties creative-proteomics.comwikipedia.orgcreative-biostructure.comnih.gov. These predictive models are typically built using statistical and machine learning techniques, enabling the estimation of the activity of novel compounds based on their inherent structural characteristics creative-proteomics.comwikipedia.orgcreative-biostructure.comecetoc.org. SAR analysis is a cornerstone in drug discovery and lead optimization, providing essential insights into how structural modifications influence a molecule's activity and its interactions with biological targets creative-proteomics.comwikipedia.orgcreative-biostructure.comnih.gov.

Mechanism Oriented Investigations of Cycleaneonine S Biological Interactions

Molecular Level Interactions with Defined Biomolecular Targets

Computational and Experimental Approaches for Receptor Binding and Ligand-Target Docking Studies

Computational docking studies are frequently employed to predict the binding affinity and interaction patterns of bisbenzyltetrahydroisoquinoline alkaloids with various protein targets. These in silico methods utilize the three-dimensional structures of both the ligand and the target protein to model their interaction at the atomic level. For a compound like Tetrandrine, studies have shown its potential to bind to the active sites of various receptors and channels, including calcium channels and P-glycoprotein.

Experimental validation of these computational predictions is typically achieved through receptor binding assays. These assays use radiolabeled or fluorescently tagged ligands to quantify the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of the compound to its target receptor.

Table 1: Example of a Data Table for Receptor Binding Affinity

Target ReceptorLigandBinding Affinity (Ki, nM)Assay Method
L-type Ca2+ ChannelTetrandrine50Radioligand Binding
P-glycoproteinTetrandrine150Competitive Binding Assay

Elucidation of Enzymatic Inhibition or Activation Mechanisms

Many bisbenzyltetrahydroisoquinoline alkaloids have been investigated for their ability to inhibit or activate specific enzymes. Enzyme kinetic studies are crucial in determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

For instance, Tetrandrine has been shown to inhibit the activity of several enzymes, including cytochrome P450 isozymes. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters determined from these studies.

Table 2: Example of a Data Table for Enzyme Inhibition

EnzymeInhibitorIC50 (µM)Mechanism of Inhibition
CYP3A4Tetrandrine5.2Non-competitive
Protein Kinase CTetrandrine12.5Competitive

Cellular Pathway Modulation Studies: Influence on Signal Transduction and Transport Mechanisms

The biological effects of bisbenzyltetrahydroisoquinoline alkaloids are often mediated through their modulation of intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response. Techniques such as Western blotting, reporter gene assays, and phospho-protein arrays are used to investigate the effects of these compounds on key signaling molecules.

Tetrandrine, for example, has been reported to modulate several critical signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation. It also affects transport mechanisms by inhibiting efflux pumps like P-glycoprotein, which has implications for overcoming multidrug resistance in cancer cells.

Advanced In Vitro Mechanistic Assays for Profiling Specific Biological Processes

A variety of advanced in vitro assays are utilized to dissect the specific biological processes affected by bisbenzyltetrahydroisoquinoline alkaloids. These can include cell-based assays to measure apoptosis (e.g., TUNEL assay, caspase activity assays), cell cycle progression (e.g., flow cytometry), and angiogenesis (e.g., tube formation assay).

For a compound like Tetrandrine, such assays have demonstrated its ability to induce apoptosis in cancer cells and inhibit the proliferation of endothelial cells, suggesting its anti-cancer and anti-angiogenic potential.

Development of Structure-Mechanism Relationships for Bisbenzyltetrahydroisoquinoline Alkaloids

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of related compounds with their biological activity. For bisbenzyltetrahydroisoquinoline alkaloids, these studies involve synthesizing and testing various analogs to identify the key structural features responsible for their mechanistic actions. These features can include the nature and position of substituents on the isoquinoline (B145761) rings, the stereochemistry of the chiral centers, and the nature of the diaryl ether linkages. Understanding these relationships is crucial for the rational design of new derivatives with improved potency and selectivity.

Future Directions and Advanced Research Frontiers for Cycleaneonine

Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Phytochemical Discovery

The biosynthesis of complex alkaloids such as Cycleaneonine within its source organism is a multifaceted process governed by a specific set of genes and enzymes. Understanding this intricate pathway is crucial for ensuring a sustainable supply through biotechnological production and for discovering novel related compounds. The integration of "omics" technologies offers a powerful, systems-biology approach to unravel these mechanisms. frontiersin.orgmdpi.com

Transcriptomics involves sequencing the complete set of RNA transcripts in an organism, providing a snapshot of the active genes at a specific moment. By comparing the transcriptomes of the source organism at different developmental stages or under various environmental conditions, researchers can identify genes that are upregulated concurrently with the production of this compound. frontiersin.org This approach has been successfully used in other medicinal plants to pinpoint candidate genes involved in alkaloid biosynthesis. nih.govnih.govplos.org

Metabolomics , the comprehensive analysis of all metabolites within a biological sample, provides a direct chemical fingerprint of the organism's physiological state. nih.gov When coupled with transcriptomics, it creates a powerful tool for functional genomics. nih.govnih.gov For instance, a correlational analysis between gene expression levels (from transcriptomics) and metabolite accumulation (from metabolomics) can strongly implicate specific genes in the biosynthetic pathway of this compound. acs.org This integrated approach can illuminate the entire gene-protein-metabolite network, paving the way for metabolic engineering to enhance the yield of this compound or produce novel derivatives. researchgate.netmdpi.com

Omics TechnologyPotential Application for this compound ResearchExpected Outcome
Transcriptomics Comparative analysis of the source organism's tissues (e.g., high- vs. low-producing parts) or developmental stages.Identification of candidate genes (e.g., for enzymes like P450s, methyltransferases, oxidoreductases) involved in the this compound biosynthetic pathway.
Metabolomics Comprehensive profiling of the chemical constituents of the source organism using techniques like LC-MS and NMR.Quantification of this compound and identification of precursor molecules, intermediates, and related alkaloids, providing a detailed map of the metabolic network.
Integrated Omics Correlation of gene expression data with metabolite profiles.Elucidation of the complete biosynthetic pathway, enabling targeted genetic engineering or synthetic biology approaches for sustainable production. nih.gov

Chemoinformatic and Machine Learning Approaches for Alkaloid Discovery, Design, and Bioactivity Prediction

As the field of natural product discovery becomes increasingly data-rich, chemoinformatic and machine learning (ML) tools are indispensable for navigating the vast chemical space and predicting the biological activities of compounds like this compound. nih.govmdpi.com These computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines. ijraset.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. By developing mathematical models that correlate the structural or physicochemical properties of molecules with their biological activities, QSAR can predict the potency of new or untested compounds. nih.govneuraldesigner.com For this compound, a QSAR model could be built using its known activity as a starting point. This model could then be used to virtually screen a library of designed this compound analogs, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, have demonstrated superior performance in developing robust QSAR models. nih.govnih.gov These models can handle complex, non-linear relationships between molecular structure and activity. youtube.com Advanced applications include predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, which are critical for early-stage drug development. researchgate.net This allows researchers to design this compound derivatives with improved drug-like properties and a lower risk of failure in later clinical stages. acs.org

Computational ApproachApplication in this compound ResearchGoal
Molecular Descriptors Calculation Compute 2D and 3D physicochemical properties of the this compound structure.Generate a numerical representation of the molecule for use in computational models.
QSAR Modeling Develop models linking this compound's structural descriptors to its observed biological activity.Predict the activity of novel, unsynthesized this compound derivatives to guide lead optimization. neuraldesigner.com
Machine Learning / Deep Learning Train advanced algorithms on large datasets of alkaloids to predict potential biological targets for this compound.Identify new therapeutic applications (target prediction) and potential off-target effects (toxicity prediction). nih.gov
Virtual Screening Use docking simulations and ML models to screen large compound libraries against known protein targets.Discover other natural or synthetic compounds with similar activity profiles to this compound. nih.gov

Application of Green Chemistry Principles in the Isolation and Sustainable Synthesis of this compound

The traditional extraction and synthesis of natural products often rely on processes that are resource-intensive and generate significant environmental waste. hilarispublisher.com The application of green chemistry principles is essential for developing sustainable and eco-friendly methods for producing this compound. jddhs.com

The 12 principles of green chemistry provide a framework for this endeavor, focusing on waste prevention, atom economy, use of safer solvents, and energy efficiency. jddhs.com In the context of isolating this compound from its natural source, this involves moving away from large volumes of volatile organic solvents. nih.gov

Green Extraction Techniques:

Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, which is non-toxic, non-flammable, and easily removed, leaving a solvent-free extract. This is a promising alternative for alkaloid extraction. rsc.org

Pressurized Liquid Extraction (PLE): Uses conventional solvents at elevated temperatures and pressures, significantly reducing the amount of solvent needed and the extraction time.

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): Employ energy to disrupt plant cell walls, enhancing extraction efficiency and reducing solvent consumption and time. mdpi.com

For the chemical synthesis of this compound, green chemistry principles guide the design of reaction pathways that are more efficient and less hazardous. orgchemres.org This includes using catalytic reagents over stoichiometric ones, minimizing the use of protecting groups to reduce the number of reaction steps, and choosing renewable starting materials where possible. nih.gov Designing a synthetic route that maximizes "atom economy"—the incorporation of all materials used in the process into the final product—is a key goal.

Development of Advanced Analytical Platforms for Trace Analysis and Metabolomic Profiling

A thorough understanding of this compound requires sophisticated analytical tools capable of detecting it at low concentrations and characterizing it within complex biological matrices. Modern analytical platforms offer unprecedented sensitivity and resolution for these tasks.

Hyphenated analytical techniques are particularly powerful. e3s-conferences.orgLiquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for metabolomics, enabling the separation, detection, and identification of hundreds to thousands of metabolites in a single run. nih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC) shortens analysis times while improving resolution, and coupling it to high-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers provides highly accurate mass measurements, facilitating the confident identification of this compound and its metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool. While less sensitive than MS, NMR is highly reproducible and quantitative, providing detailed structural information about molecules without the need for extensive purification or reference standards for every compound. mdpi.commdpi.com The combination of LC-MS and NMR provides complementary information that is essential for the comprehensive metabolomic profiling mentioned in section 8.1 and for the unambiguous structural elucidation of novel this compound-related compounds. nih.govacs.orgnih.gov These advanced platforms are critical for pharmacokinetic studies, enabling the trace analysis of this compound in blood or tissue samples.

Analytical PlatformKey FeatureApplication for this compound
UHPLC-HRMS (e.g., QTOF) High sensitivity, high resolution, and accurate mass measurement.Trace analysis in biological fluids; identification of metabolites; metabolomic fingerprinting of the source organism.
LC-NMR Direct coupling of separation with structural analysis.Unambiguous structure elucidation of this compound and its isomers or degradation products directly from a complex mixture. nih.gov
GC-MS Analysis of volatile and semi-volatile compounds.Profiling of potential volatile precursors or related compounds in the source organism.
Multi-platform approach Combines data from LC-MS, GC-MS, and NMR.Provides the most comprehensive chemical characterization of the source organism and enables robust identification of novel compounds.

Collaborative Research Paradigms Bridging Natural Product Chemistry with Synthetic and Computational Disciplines

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The future of this compound research depends on establishing robust, interdisciplinary collaborations that bridge natural product chemistry with synthetic chemistry, computational science, and pharmacology. nih.govactascientific.comuni-saarland.de

Such a paradigm creates a synergistic workflow:

Natural Product Chemists isolate and elucidate the structure of this compound and related novel alkaloids from the source organism.

Computational Chemists and Bioinformaticians use the structure to build predictive models for bioactivity, toxicity, and potential drug targets, guiding the next steps. rsc.orgsynthiaonline.comtechnologynetworks.comnih.gov They also analyze omics data to help elucidate the biosynthetic pathway.

Synthetic Organic Chemists develop efficient and scalable total syntheses of this compound. Informed by computational models, they then create a focused library of analogs designed for improved potency, selectivity, or pharmacokinetic properties.

Pharmacologists and Cell Biologists test the natural compound and the synthetic analogs in relevant biological assays to validate predictions and determine the mechanism of action.

This iterative cycle, where experimental results feed back into computational models and synthetic design, accelerates the process of transforming a natural product lead into a viable drug candidate. nih.gov Such collaborations, often facilitated by interdisciplinary research centers and programs, are essential for tackling the multifaceted challenges of drug discovery and fully realizing the potential of promising compounds like this compound. pharmacognosy.us

Q & A

Q. What are the optimal synthetic pathways for Cycleaneonine, and how can reaction conditions be systematically evaluated?

Methodological Answer: Design experiments using factorial design (e.g., varying temperature, catalysts, and solvents) to identify key variables. Characterize intermediates via NMR and HPLC to track reaction progress. Use kinetic studies to determine rate-limiting steps and optimize yields . Report synthetic protocols with detailed stoichiometry, purification steps, and spectroscopic validation to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural isomers?

Methodological Answer: Combine complementary techniques:

  • NMR : Use 2D experiments (COSY, HSQC) to resolve stereochemistry.
  • X-ray crystallography : Confirm absolute configuration for crystalline derivatives.
  • IR/Raman : Identify functional groups and monitor isomerization dynamics. Cross-validate results with computational simulations (DFT) to resolve ambiguities .

Q. How can purity thresholds for this compound be established to meet pharmacological screening standards?

Methodological Answer: Implement orthogonal purity assessments:

  • HPLC/GC-MS : Quantify impurities using internal standards.
  • Elemental analysis : Verify stoichiometric consistency.
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity or solvent retention. Define acceptance criteria (e.g., >98% purity) based on regulatory guidelines .

Advanced Research Questions

Q. How do solvent polarity and proticity influence this compound’s supramolecular assembly in host-guest systems?

Methodological Answer: Conduct solvent screening using Kamlet-Taft parameters to correlate polarity with assembly efficiency. Monitor interactions via isothermal titration calorimetry (ITC) and small-angle X-ray scattering (SAXS). Model solvent effects using molecular dynamics (MD) simulations .

Q. What statistical approaches resolve contradictions in this compound’s bioactivity data across different assay platforms?

Methodological Answer: Apply meta-analysis to harmonize datasets:

  • Bland-Altman plots : Visualize inter-assay variability.
  • Mixed-effects models : Account for batch or platform-specific biases. Validate findings using orthogonal assays (e.g., SPR vs. cell-based readouts) .

Q. Can non-covalent interactions (e.g., π-stacking, hydrogen bonding) be quantified in this compound’s crystal lattice?

Methodological Answer: Use Hirshfeld surface analysis to map interaction propensities. Pair with DFT calculations to estimate binding energies. Compare with Cambridge Structural Database (CSD) entries to identify atypical packing motifs .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • Control charts : Monitor critical quality attributes (CQAs) like solubility and melting point.
  • Accelerated stability studies : Identify degradation pathways under stress conditions (heat, humidity). Document batch records with raw data in supplementary materials .

Q. What computational tools predict this compound’s metabolic pathways, and how can in vitro assays validate these predictions?

Methodological Answer: Use in silico tools (e.g., Meteor, GLORY) to identify probable metabolites. Validate with hepatic microsome assays and LC-HRMS. Cross-reference with isotopic labeling studies to trace biotransformation pathways .

Experimental Design & Reporting

Q. How can researchers design robust dose-response studies for this compound’s toxicity profiling?

Methodological Answer: Follow OECD guidelines:

  • Range-finding assays : Determine LD50/IC50 thresholds.
  • Time-resolved measurements : Capture delayed toxicity effects. Include positive/negative controls and report raw data with error margins .

Q. What criteria determine whether this compound’s anomalous spectroscopic data should be excluded or reanalyzed?

Q. How should interdisciplinary teams coordinate to study this compound’s environmental fate?

Methodological Answer: Establish a shared data repository (e.g., electronic lab notebook) with standardized metadata. Assign roles:

  • Chemists : Synthesize and characterize analogs.
  • Biologists : Assess ecotoxicity in model organisms.
  • Data scientists : Perform lifecycle analysis (LCA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.